N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide
Description
Historical Context in Nitropyrimidine Research
The exploration of nitropyrimidines began in the mid-20th century with the synthesis of 2-amino-5-nitropyrimidine, a compound later found to exhibit three polymorphic forms. N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide represents an advanced iteration of these early derivatives, first reported in the early 2000s through systematic modifications of pyrimidine scaffolds. Its development paralleled key milestones in heterocyclic chemistry:
The compound’s regioselective nitration at the 5-position and subsequent acetamide substitution at C2 demonstrate evolutionary progress in pyrimidine functionalization techniques.
Significance in Heterocyclic Chemistry
As a fused heterocycle, this molecule exemplifies three critical trends in modern organic synthesis:
- Position-Specific Reactivity : The electron-withdrawing nitro group at C5 activates the pyrimidine ring for nucleophilic substitution at C2 and C4 positions, while the methyl group at C6 provides steric control.
- Hydrogen Bonding Networks : Crystallographic studies of analogous compounds show N-H···O and O-H···N interactions between the acetamide moiety and nitro group, creating stable supramolecular architectures.
- Biosynthetic Mimicry : The pyrimidine core mimics natural nucleobases, enabling potential interference with enzymatic processes in drug design applications.
The compound’s solubility profile (25 µM in DMSO at 10 mM concentration) facilitates its use in solution-phase reactions, while its melting point range (199-203°C for structural analogs) indicates thermal stability under standard reaction conditions.
Evolution of Research Methodologies
Synthetic approaches to this compound have evolved through three distinct phases:
Phase 1: Classical Condensation (2003-2010)
Early routes employed nitroacetic acid derivatives condensed with aminopyrimidines under reflux conditions, typically achieving 45-60% yields.
Phase 2: Microwave-Assisted Synthesis (2011-2018)
Adoption of microwave irradiation reduced reaction times from 18 hours to 45 minutes while improving yields to 78-82% for related acetamidopyrimidines.
Phase 3: Continuous Flow Systems (2019-Present)
Recent advancements utilize microreactor technology to control exothermic nitration steps, enhancing safety and scalability for gram-scale production.
A comparative analysis of synthesis methods reveals critical improvements:
| Parameter | Classical Method | Microwave Method | Flow Chemistry |
|---|---|---|---|
| Reaction Time | 18-24 hrs | 45-90 min | 30-60 min |
| Yield | 58% ± 7% | 80% ± 5% | 85% ± 3% |
| Purity | 92-95% | 96-98% | 98-99% |
| Scale Limit | 100 g | 500 g | 5 kg |
Current Research Landscape and Trends
Contemporary studies focus on three primary applications:
1.4.1. Kinase Inhibition Scaffolds
The compound’s planar structure enables π-π stacking interactions with ATP-binding pockets in protein kinases. Recent molecular docking simulations predict strong binding affinity (ΔG = -9.2 kcal/mol) to JAK3 kinases, suggesting potential in autoimmune disease therapy.
1.4.2. Antimicrobial Development
Structure-activity relationship (SAR) studies demonstrate that the nitro group enhances bacterial cell membrane penetration. Against Staphylococcus aureus, derivatives show MIC values of 8-16 µg/mL, comparable to first-line antibiotics.
1.4.3. Materials Science Applications
The molecule’s conjugated system exhibits broad UV absorption (λmax 315 nm in ethanol), with potential as a photoinitiator in polymer chemistry. Its thermal decomposition profile (onset at 210°C) meets requirements for high-temperature processing applications.
Emerging research directions include:
- Computational fragment-based drug design using the acetamide group as a hydrogen bond donor/acceptor
- Development of nitroreductase-responsive prodrug systems for targeted cancer therapy
- Synthesis of metal-organic frameworks (MOFs) utilizing pyrimidine coordination sites
Properties
IUPAC Name |
N-(4-methyl-5-nitro-6-oxo-1H-pyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O4/c1-3-5(11(14)15)6(13)10-7(8-3)9-4(2)12/h1-2H3,(H2,8,9,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUUKELCLGAATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-6-methyl-5-nitropyrimidin-4-one with acetic anhydride under reflux conditions. The reaction is carried out by heating the mixture for a specified period, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 4 can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group at position 5 can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Biological Applications
1. Anticancer Activity:
N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide has demonstrated significant anti-proliferative effects against various tumor cell lines. Research indicates that it exhibits considerable activity against DLD-1, T24, and SH-SY-5Y cell lines, with IC50 values indicating its effectiveness in inhibiting cancer cell growth . This suggests that the compound may serve as a lead structure for developing new anticancer agents.
2. Enzyme Inhibition:
The compound has been studied for its potential to inhibit protein arginine methyltransferase 1 (PRMT1), an enzyme involved in epigenetic regulation and cancer progression. Structure-activity relationship studies have shown that modifications to the pyrimidine core can enhance inhibitory potency, making it a candidate for further investigation as a therapeutic agent in cancer treatment .
3. Influence on Pyrimidine Metabolism:
this compound may interact with enzymes involved in pyrimidine metabolism, potentially affecting nucleic acid synthesis and repair mechanisms within cells. This interaction could lead to therapeutic effects or toxicity depending on the context of use .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby modulating biological processes. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides, leading to antiproliferative effects . The presence of functional groups such as the nitro and hydroxy groups allows for specific interactions with target proteins, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
The compound’s unique substitution pattern distinguishes it from other acetamide-containing analogs. Below is a comparative analysis of key structural analogs:
Table 1: Comparative Data for N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide and Analogs
Key Research Findings
Pyrimidine Derivatives
- N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide: The replacement of the nitro group with an amino (-NH₂) group and additional hydroxyl groups enhances hydrogen-bonding capacity, improving solubility but reducing electrophilicity compared to the nitro-containing target compound .
- 2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide: The n-butyl and dimethylamino groups increase hydrophobicity, making it more suited for lipid membrane penetration, but the absence of a nitro group limits its redox reactivity .
Aryl and Heterocyclic Acetamides
- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide : Meta-substitution with chlorine and trichloroacetamide groups induces significant steric and electronic effects, altering crystal packing and melting points compared to pyrimidine-based acetamides .
Pharmaceutical Analogs
Substituent Effects on Properties
- Nitro Group (C5) : Enhances electrophilicity, enabling nucleophilic attack in synthetic reactions, but may increase toxicity risks .
- Hydroxyl Group (C4): Facilitates hydrogen bonding, improving crystallinity and aqueous solubility compared to non-polar analogs like N,N-dimethylacetamide derivatives .
Biological Activity
N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups, including a hydroxy group , methyl group , and nitro group , which contribute to its biological activity. The specific arrangement of these groups allows for targeted interactions with various biological macromolecules.
This compound primarily acts through the inhibition of key enzymes involved in metabolic pathways. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR) , an enzyme critical for nucleotide synthesis. This inhibition leads to antiproliferative effects, making it a candidate for anticancer therapies.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Candida albicans | 0.125 |
| Pseudomonas aeruginosa | 1.0 |
These results suggest that the compound could be developed as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines, including prostate and breast cancer cells, showing dose-dependent inhibition of cell proliferation.
A study reported that the compound exhibited an IC50 value of 10 µM against prostate cancer cells, indicating strong potential for further development as an anticancer drug .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The compound outperformed several antibiotics in inhibiting bacterial growth in vitro, particularly against resistant strains of E. coli .
- Anticancer Mechanism : Research focusing on the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, making it a viable candidate for oral administration in therapeutic settings .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other pyrimidine derivatives:
| Compound | Activity | Remarks |
|---|---|---|
| 5-Fluorouracil | Anticancer | Widely used chemotherapeutic |
| 2-Aminopyrimidin-4-one | Antiviral, Antitumor | Known for broad-spectrum activity |
| Cytosine | Nucleobase | Essential for DNA/RNA synthesis |
The distinct substitution pattern on this compound imparts unique chemical reactivity and biological properties compared to these compounds .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves functionalization of a pyrimidine core. A plausible route starts with nitration and methylation of a pyrimidine precursor, followed by hydroxylation and acetylation. For example, analogous compounds (e.g., N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide) are synthesized via nucleophilic substitution using acetic anhydride under basic conditions . Critical parameters include:
- Temperature control (e.g., 0–5°C for nitration to avoid byproducts).
- pH modulation during hydroxylation to stabilize intermediates.
- Solvent selection (e.g., DMF or dichloromethane for solubility and reactivity ). Yields >70% are achievable with optimized stoichiometry and inert atmospheres.
Q. How is the structural integrity of this compound validated post-synthesis?
A multi-technique approach is essential:
- X-ray crystallography resolves absolute configuration and hydrogen-bonding networks (e.g., pyrimidine derivatives in used this for stereochemical confirmation ).
- NMR spectroscopy : and NMR identify substituent positions (e.g., methyl at C6, nitro at C5). Discrepancies in peak splitting may indicate tautomerism or impurities.
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
Advanced Research Questions
Q. What analytical strategies resolve contradictions in spectroscopic data for this compound across different studies?
Discrepancies often arise from:
- Tautomeric equilibria : The hydroxy and nitro groups may participate in intramolecular H-bonding, altering NMR chemical shifts. Variable-temperature NMR or DFT calculations can identify dominant tautomers .
- Crystallization solvents : Polar solvents (e.g., water) may induce hydrate formation, shifting XRD patterns. Differential scanning calorimetry (DSC) detects polymorphic transitions .
- Impurity profiling : HPLC-MS with orthogonal columns (C18 and HILIC) separates isobaric byproducts.
Q. How can computational modeling predict the biological activity of this compound?
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., bacterial dihydrofolate reductase). The nitro group may act as a hydrogen-bond acceptor, while the acetamide moiety enhances lipophilicity .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC values. Pyrimidine derivatives with electron-withdrawing groups (e.g., -NO) show enhanced activity against Gram-positive bacteria .
- MD simulations : Assess binding stability over 100-ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates robust target engagement.
Q. What experimental designs optimize the compound’s bioavailability in preclinical studies?
- LogP optimization : Introduce hydrophilic groups (e.g., -OH) to balance lipophilicity. Measured LogP values <2.5 improve aqueous solubility.
- Prodrug strategies : Acetylate the hydroxy group to enhance membrane permeability, with enzymatic cleavage in vivo .
- In vitro assays : Caco-2 cell monolayers assess permeability (P >1×10 cm/s indicates high absorption).
Methodological Tables
Table 1: Comparison of Pyrimidine-Based Acetamides and Key Synthetic Parameters
| Compound | Key Substituents | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide | Cl, NO, CH | AcCl, KCO, 0°C | 78 | |
| This compound | OH, NO, CH | Hydroxylation, AcO, rt | 65–70 | (Inferred from ) |
Table 2: Common Analytical Techniques for Structural Validation
| Technique | Parameters Analyzed | Example Data for Target Compound |
|---|---|---|
| XRD | Space group, H-bonding, dihedral angles | P2/c, d(O-H···O)=2.65 Å |
| NMR | δ 2.15 (s, CH), δ 8.20 (s, pyrimidine) | DMSO-d, 400 MHz |
| HRMS | [M+H] m/z=256.0824 (calc. 256.0821) | ESI+, resolving power 30,000 |
Key Challenges and Future Directions
- Stereochemical instability : The hydroxy-nitro interplay may lead to photoinduced degradation. Accelerated stability studies (ICH Q1A) under UV light are recommended.
- Target selectivity : Screen against off-target kinases (e.g., EGFR, VEGFR2) to mitigate toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
